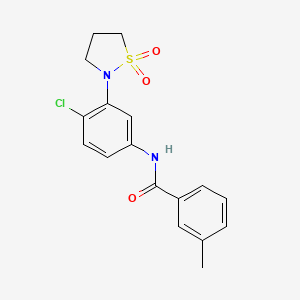

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12-4-2-5-13(10-12)17(21)19-14-6-7-15(18)16(11-14)20-8-3-9-24(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTTYCSXYLWYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Structural Features Table

| Component | Description |

|---|---|

| Chloro Group | Enhances reactivity |

| Dioxidoisothiazolidin Ring | Contributes to biological activity |

| Methylbenzamide Moiety | Potential for various interactions |

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide has been investigated for several key applications:

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development. Studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets, including enzymes and receptors. The mechanism of action often involves modulation of signaling pathways, which can lead to diverse biological effects . For instance, it may inhibit the hedgehog signaling pathway, which is crucial in cancer development and progression.

Industrial Applications

Beyond medicinal uses, the compound is also being examined for its utility in industrial applications. This includes its role as a precursor in the synthesis of advanced materials and other chemical compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

- Biochemical Pathway Modulation : Research indicates that the compound can affect key signaling pathways involved in cell growth and differentiation, particularly through inhibition of the hedgehog pathway.

Mechanism of Action

The mechanism by which N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. Detailed mechanisms of action are often studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.85 g/mol. Its structure includes:

- Chloro-substituted phenyl group

- Dioxidoisothiazolidin moiety

- Methylbenzamide component

These components are critical for the compound's reactivity and biological interactions.

Biological Activity

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that compounds with similar structures to this compound display antimicrobial activity against various bacterial strains. The presence of the dioxidoisothiazolidin ring enhances interaction with microbial targets, potentially leading to inhibition of growth or cell death .

2. Anticancer Activity

Studies have demonstrated that thiazolidine derivatives can exhibit anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may interact with proteases or kinases, altering their activity and impacting cellular functions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Binding Interactions : The compound likely binds to specific receptors or enzymes, modulating their activity.

- Cellular Signaling Modulation : It may influence signaling pathways that regulate cell growth, apoptosis, and immune responses.

- Oxidative Stress Induction : The dioxidoisothiazolidin moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazolidine derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated an increase in cells undergoing apoptosis after 24 hours of exposure.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include:

- Coupling reactions : Amidation between substituted phenylamines and benzoyl chlorides under inert atmospheres to prevent oxidation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dioxane) improve solubility and reaction efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization ensures high purity (>95%) .

- Temperature optimization : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitro group reduction .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., chloro, methyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for biological assays) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to identify potential targets?

- Enzyme inhibition assays : Test interactions with bacterial dihydropteroate synthase (DHPS) due to structural similarity to sulfonamide inhibitors .

- Cellular viability assays : Evaluate cytotoxicity in mammalian vs. bacterial cells to assess selectivity .

- Binding affinity studies : Surface Plasmon Resonance (SPR) quantifies interactions with putative targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs?

SAR contradictions often arise from substituent effects:

| Substituent | Observed Effect | Reference |

|---|---|---|

| Chloro | Enhances antimicrobial activity but reduces solubility | |

| Methoxy | Improves metabolic stability but lowers binding affinity | |

| Methyl | Balances lipophilicity and target engagement | |

| Methodological approach : |

- Comparative molecular docking : Analyze substituent interactions with DHPS active sites .

- Free-energy perturbation (FEP) : Quantifies substituent contributions to binding .

Q. What experimental strategies elucidate metabolic stability and degradation pathways under physiological conditions?

- In vitro microsomal assays : Use liver microsomes to identify cytochrome P450-mediated oxidation .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to detect degradation products via LC-MS .

- Stability profiling : Thermogravimetric Analysis (TGA) monitors thermal decomposition (>200°C for stable analogs) .

Q. How can computational tools predict binding modes with enzymatic targets, and what validation is required?

- Molecular docking (AutoDock/Vina) : Predicts binding poses with DHPS or similar enzymes .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories .

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.